molecular formula C15H13FO3 B1422133 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol CAS No. 1261975-80-7

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol

Cat. No.: B1422133
CAS No.: 1261975-80-7
M. Wt: 260.26 g/mol
InChI Key: BPRFVYXAWIBRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol is an organic compound with the molecular formula C15H13FO3. This compound is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a phenol group attached to a biphenyl structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol typically involves the following steps:

    Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid derivative with an aryl halide.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through an esterification reaction. This involves reacting the biphenyl compound with ethyl chloroformate in the presence of a base such as triethylamine.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using a fluorinating agent such as Selectfluor.

    Hydroxylation: Finally, the phenol group is introduced through a hydroxylation reaction, typically using a hydroxylating agent like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation to form quinones.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted biphenyl compounds.

Scientific Research Applications

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The ethoxycarbonyl group can participate in ester hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

    2-[4-(Methoxycarbonyl)-3-fluorophenyl]phenol: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    2-[4-(Ethoxycarbonyl)-3-chlorophenyl]phenol: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-[4-(Ethoxycarbonyl)-3-methylphenyl]phenol: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness: 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-fluoro-4-(2-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-15(18)12-8-7-10(9-13(12)16)11-5-3-4-6-14(11)17/h3-9,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFVYXAWIBRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683620
Record name Ethyl 3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-80-7
Record name Ethyl 3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol
Reactant of Route 2
Reactant of Route 2
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol
Reactant of Route 3
Reactant of Route 3
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol
Reactant of Route 4
Reactant of Route 4
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol
Reactant of Route 5
Reactant of Route 5
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol
Reactant of Route 6
Reactant of Route 6
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.